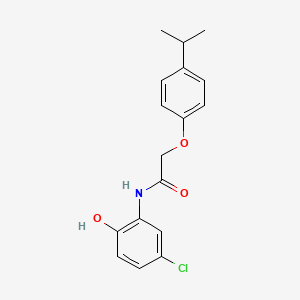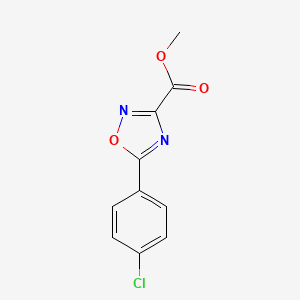![molecular formula C17H16F3NO2 B5801260 4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5801260.png)
4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide, also known as TFB-TBOA, is a selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1). It is a potent tool for studying the physiological and pathological roles of EAAT1 in the central nervous system.
Mécanisme D'action
4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide selectively inhibits EAAT1 by binding to its substrate-binding site and preventing the uptake of glutamate. This leads to an increase in extracellular glutamate levels and subsequent activation of glutamate receptors. This compound has no significant effect on other EAAT subtypes or other transporters such as the glutamate-aspartate transporter.
Biochemical and Physiological Effects:
This compound has been shown to increase the extracellular levels of glutamate in the brain and spinal cord, leading to the activation of glutamate receptors. This can result in excitotoxicity, which is a pathological process that damages neurons and can lead to cell death. This compound has also been shown to have neuroprotective effects in certain models of neurological disorders such as stroke and spinal cord injury.
Avantages Et Limitations Des Expériences En Laboratoire
4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide is a potent and selective inhibitor of EAAT1, making it a valuable tool for studying the physiological and pathological roles of EAAT1 in the central nervous system. However, this compound has a relatively short half-life in vivo, which can limit its usefulness in certain experiments. Additionally, this compound has a low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of more potent and selective EAAT1 inhibitors. Another area of interest is the investigation of the role of EAAT1 in various neurological disorders and the potential therapeutic applications of EAAT1 inhibitors. Additionally, the development of more effective methods for administering this compound in vivo could expand its usefulness in research.
Méthodes De Synthèse
4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide can be synthesized by the reaction of 2-(trifluoromethyl)benzoyl chloride with 4-isopropoxyaniline in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a purity of over 99%.
Applications De Recherche Scientifique
4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been widely used in scientific research to investigate the physiological and pathological roles of EAAT1 in the central nervous system. EAAT1 is primarily expressed in astrocytes and is responsible for the clearance of glutamate from the synaptic cleft. Dysregulation of EAAT1 has been implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
4-propan-2-yloxy-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-11(2)23-13-9-7-12(8-10-13)16(22)21-15-6-4-3-5-14(15)17(18,19)20/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPVNQJDLWZYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5801194.png)
![1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5801200.png)
![N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5801210.png)

![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)




![2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5801268.png)
![N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)